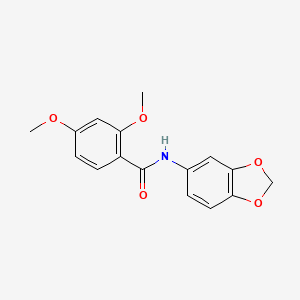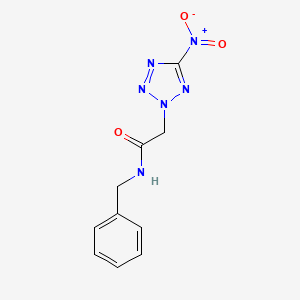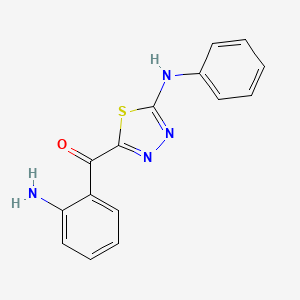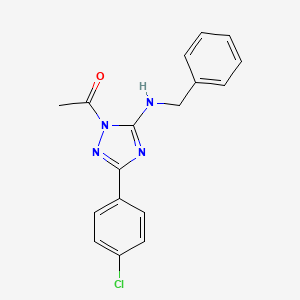
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. BDB is structurally similar to MDMA, which is a widely used recreational drug. However, BDB has a unique chemical structure that makes it distinct from other phenethylamines.
作用机制
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide acts on the serotonin and dopamine systems in the brain, which are responsible for regulating mood, appetite, and sleep. This compound increases the release of serotonin and dopamine, leading to feelings of euphoria and empathy. This compound also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. This compound also causes the release of cortisol, a stress hormone, which can lead to anxiety and depression. This compound has been shown to cause neurotoxicity in animal studies, which raises concerns about its safety for human consumption.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide has several advantages for lab experiments, including its ability to induce empathogenic effects in animals. This makes it a useful tool for studying social behavior and communication. This compound can also be used to study the effects of serotonin and dopamine on the brain. However, this compound has several limitations, including its potential for neurotoxicity and its potential to cause cardiovascular problems. These limitations make it challenging to use this compound in human studies.
未来方向
There are several future directions for research on N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide. One area of interest is the development of new drugs based on the chemical structure of this compound. Researchers are also interested in studying the long-term effects of this compound on the brain and body. Another area of interest is the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, this compound is a psychoactive drug with potential therapeutic applications. It has been the subject of several scientific studies, which have shown that it has neuroprotective, anti-inflammatory, and anti-cancer properties. This compound acts on the serotonin and dopamine systems in the brain, leading to feelings of euphoria and empathy. However, this compound has several limitations, including its potential for neurotoxicity and cardiovascular problems. Further research is needed to fully understand the effects of this compound on the brain and body and to develop new drugs based on its chemical structure.
合成方法
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide can be synthesized using various methods, including the reduction of safrole, which is a natural compound found in plants such as sassafras. The reduction of safrole yields MDP2P, which is then converted to this compound using reagents such as hydrochloric acid and ammonium acetate. The synthesis of this compound requires a high level of expertise and equipment, making it challenging for non-professionals to produce it.
科学研究应用
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound has neuroprotective properties, which means it can protect the brain from damage caused by oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory and anti-cancer properties. These findings suggest that this compound could be used in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-11-4-5-12(14(8-11)20-2)16(18)17-10-3-6-13-15(7-10)22-9-21-13/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIONOLTVEUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)



